molecular formula C21H22N4O3S2 B2423715 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one CAS No. 941924-92-1

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one

Cat. No.: B2423715
CAS No.: 941924-92-1
M. Wt: 442.55
InChI Key: IBVDMEQAWJRJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one is a complex organic compound that features a nitrobenzo[d]thiazole moiety, a piperazine ring, and a phenylthio group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Nitrobenzo[d]thiazole Moiety: This can be achieved through nitration of benzo[d]thiazole using a mixture of concentrated nitric and sulfuric acids.

    Piperazine Ring Introduction: The nitrobenzo[d]thiazole can be reacted with piperazine under reflux conditions in a suitable solvent like ethanol or methanol.

    Attachment of the Phenylthio Group: The final step involves the reaction of the intermediate with a phenylthio compound, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one: can be compared with other nitrobenzo[d]thiazole derivatives, piperazine-containing compounds, and phenylthio-substituted molecules.

Uniqueness

  • The combination of the nitrobenzo[d]thiazole, piperazine, and phenylthio groups in a single molecule may confer unique biological properties, making it a valuable compound for further research.

Properties

IUPAC Name

1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-phenylsulfanylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c26-20(7-4-14-29-17-5-2-1-3-6-17)23-10-12-24(13-11-23)21-22-18-9-8-16(25(27)28)15-19(18)30-21/h1-3,5-6,8-9,15H,4,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDMEQAWJRJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.